molecular formula C18H19ClN2O4 B244010 N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide

Katalognummer B244010
Molekulargewicht: 362.8 g/mol
InChI-Schlüssel: ZIPBJFVRVZSUGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including interleukin-2 (IL-2), which is essential for the activation and proliferation of T cells. CP-690,550 has been shown to selectively inhibit JAK3, thereby preventing the activation of T cells and the production of pro-inflammatory cytokines.

Wirkmechanismus

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide selectively inhibits JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines, including IL-2. JAK3 is primarily expressed in immune cells, particularly T cells, and is essential for the activation and proliferation of these cells. By inhibiting JAK3, N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide prevents the activation of T cells and the production of pro-inflammatory cytokines, thereby reducing inflammation and disease activity.
Biochemical and Physiological Effects
N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide has been shown to effectively inhibit the activation and proliferation of T cells, as well as the production of pro-inflammatory cytokines. In preclinical studies, N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide has been shown to reduce disease activity and improve clinical outcomes in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide may also have potential adverse effects, including increased risk of infection and malignancy.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide has several advantages for lab experiments, including its selective inhibition of JAK3, which allows for the specific targeting of T cells and the reduction of pro-inflammatory cytokines. N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide also has a well-established synthesis method and has been extensively studied in preclinical and clinical trials. However, N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide may also have limitations, including potential adverse effects and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Zukünftige Richtungen

There are several future directions for the study of N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide, including further research into its mechanism of action and potential therapeutic applications in other autoimmune and inflammatory diseases. Additionally, there is a need for more studies to fully understand the potential adverse effects of N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide and to develop strategies to mitigate these risks. Finally, there is a need for the development of new and more effective JAK3 inhibitors that may have improved efficacy and fewer adverse effects.

Synthesemethoden

The synthesis of N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide involves several steps, including the condensation of 4-chloro-3-nitrobenzoic acid with 4-methoxyphenol to form 4-chloro-3-(4-methoxyphenoxy)benzoic acid. The resulting acid is then coupled with (R)-3-aminopropanol to form N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide. The final product is obtained through a series of purification steps, including crystallization and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide has been shown to effectively inhibit the activation and proliferation of T cells, as well as the production of pro-inflammatory cytokines. Clinical trials have also demonstrated the efficacy of N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.

Eigenschaften

Molekularformel

C18H19ClN2O4

Molekulargewicht

362.8 g/mol

IUPAC-Name

N-[4-chloro-3-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C18H19ClN2O4/c1-3-17(22)20-12-4-9-15(19)16(10-12)21-18(23)11-25-14-7-5-13(24-2)6-8-14/h4-10H,3,11H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

ZIPBJFVRVZSUGC-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC

Kanonische SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.